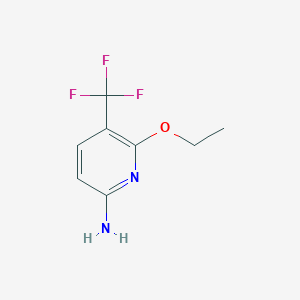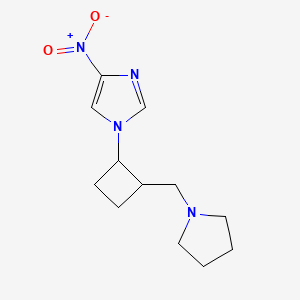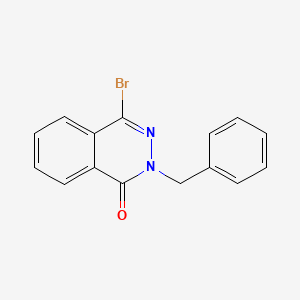
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group, a nitro group, and a dimethylcarbamoyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-functionalized benzene ring. One common method includes the reaction of 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂) under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield. The use of automated systems allows for the efficient handling of hazardous reagents like thionyl chloride, minimizing the risk of exposure and ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further functionalization through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions, often in the presence of a base like pyridine.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can be carried out using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Functionalized Benzene Derivatives: Produced through electrophilic aromatic substitution.
Applications De Recherche Scientifique
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the modification of polymers and other materials to introduce specific functional groups.
Biological Studies: Employed in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mécanisme D'action
The reactivity of 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which acts as an electrophilic center. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The dimethylcarbamoyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylcarbamoyl)-4-nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
2-(Dimethylcarbamoyl)-5-chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a nitro group.
2-(Dimethylcarbamoyl)-5-methylbenzenesulfonyl chloride: Features a methyl group instead of a nitro group.
Uniqueness
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both the nitro and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
190520-66-2 |
|---|---|
Formule moléculaire |
C9H9ClN2O5S |
Poids moléculaire |
292.70 g/mol |
Nom IUPAC |
2-(dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3 |
Clé InChI |
HWHFKRBWXGKGGW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



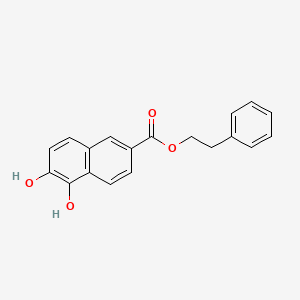
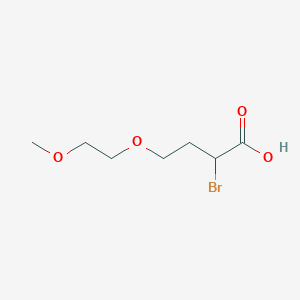
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carbonitrile](/img/structure/B8387290.png)
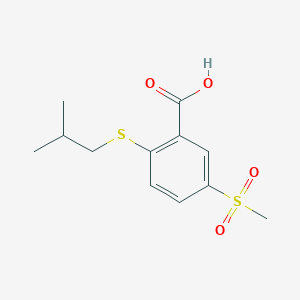
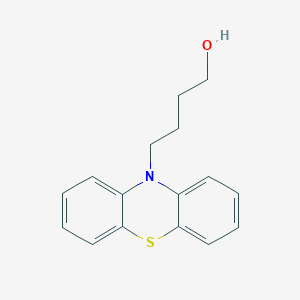

![3-(2-oxopropyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B8387311.png)
![N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine](/img/structure/B8387321.png)

